Cullin-Associated NEDD8-Dissociated Protein 1 (548-566)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is a polypeptide that plays a crucial role in the regulation of the ubiquitin-proteasome system. This system is responsible for the degradation of various proteins within eukaryotic cells, thereby controlling numerous physiological processes. Cullin-Associated NEDD8-Dissociated Protein 1 acts as an exchange factor, allowing the exchange of substrate recognition parts and reactivating Cullin-RING E3 ligases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) typically involves peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. The amino acids are sequentially added in a specific order, and the peptide is then cleaved from the solid support and purified .

Industrial Production Methods

Industrial production of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) involves large-scale peptide synthesis using automated peptide synthesizers. These machines can produce large quantities of the peptide with high purity and efficiency. The synthesized peptide is then subjected to rigorous quality control measures to ensure its consistency and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with various proteins involved in the ubiquitin-proteasome system, such as Cullin-RING box protein complexes .

Common Reagents and Conditions

The interactions of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) with other proteins are typically studied under physiological conditions, such as in cell lysates or purified protein systems. Common reagents used in these studies include buffers, salts, and detergents to maintain protein stability and activity .

Major Products Formed

The primary outcome of the interactions involving Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is the regulation of protein degradation pathways. By modulating the activity of Cullin-RING E3 ligases, it influences the ubiquitination and subsequent degradation of target proteins .

Applications De Recherche Scientifique

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) has a wide range of scientific research applications:

Chemistry: It is used to study protein-protein interactions and the mechanisms of ubiquitination and protein degradation.

Biology: It plays a role in understanding cellular processes such as cell cycle regulation, signal transduction, and stress responses.

Medicine: Research on Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) contributes to the development of therapeutic strategies for diseases related to protein degradation, such as cancer and neurodegenerative disorders.

Mécanisme D'action

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) functions as an exchange factor that facilitates the exchange of substrate recognition parts in Cullin-RING E3 ligases. It binds to unneddylated Cullin-RING box protein complexes, preventing their neddylation and inhibiting the assembly of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex. This regulation ensures the proper degradation of target proteins by the ubiquitin-proteasome system .

Comparaison Avec Des Composés Similaires

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) can be compared with other proteins involved in the ubiquitin-proteasome system, such as:

Cullin-RING box protein complexes: These proteins also play a role in the ubiquitin-proteasome system but have different regulatory functions.

NEDD8: This protein is involved in the neddylation process, which is a post-translational modification that regulates the activity of Cullin-RING E3 ligases.

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is unique in its ability to act as an exchange factor, allowing the dynamic regulation of Cullin-RING E3 ligases and ensuring the proper degradation of target proteins.

Propriétés

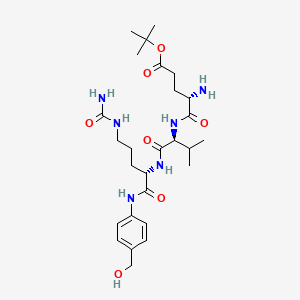

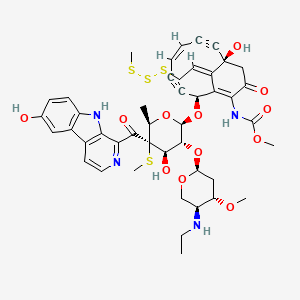

Formule moléculaire |

C100H159N25O29 |

|---|---|

Poids moléculaire |

2175.5 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |

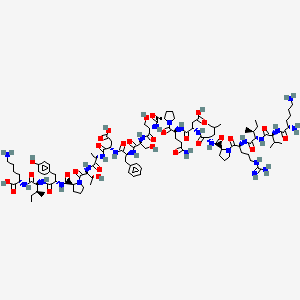

InChI |

InChI=1S/C100H159N25O29/c1-11-53(7)78(95(149)111-63(99(153)154)27-17-19-39-102)120-87(141)66(46-58-32-34-59(129)35-33-58)116-91(145)73-31-23-43-125(73)98(152)80(56(10)128)122-81(135)55(9)108-83(137)67(47-75(131)132)113-85(139)65(45-57-24-14-13-15-25-57)112-88(142)69(49-126)117-89(143)70(50-127)118-92(146)72-30-22-42-124(72)97(151)62(36-37-74(104)130)109-86(140)68(48-76(133)134)114-84(138)64(44-51(3)4)115-90(144)71-29-21-41-123(71)96(150)61(28-20-40-107-100(105)106)110-94(148)79(54(8)12-2)121-93(147)77(52(5)6)119-82(136)60(103)26-16-18-38-101/h13-15,24-25,32-35,51-56,60-73,77-80,126-129H,11-12,16-23,26-31,36-50,101-103H2,1-10H3,(H2,104,130)(H,108,137)(H,109,140)(H,110,148)(H,111,149)(H,112,142)(H,113,139)(H,114,138)(H,115,144)(H,116,145)(H,117,143)(H,118,146)(H,119,136)(H,120,141)(H,121,147)(H,122,135)(H,131,132)(H,133,134)(H,153,154)(H4,105,106,107)/t53-,54-,55-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-/m0/s1 |

Clé InChI |

ROQOJUMMBWPPNO-RCHHHGTRSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

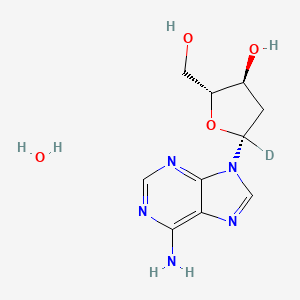

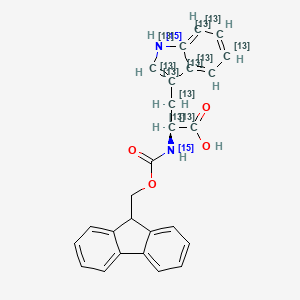

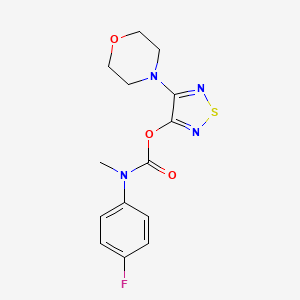

![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)

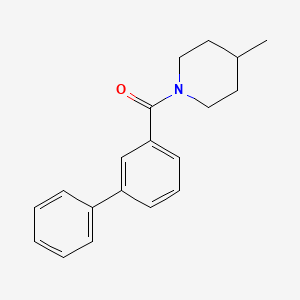

![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)

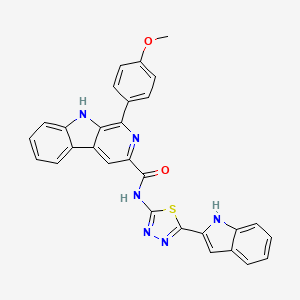

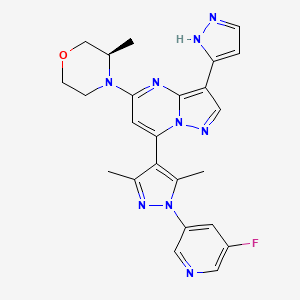

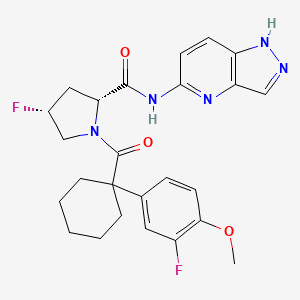

![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)

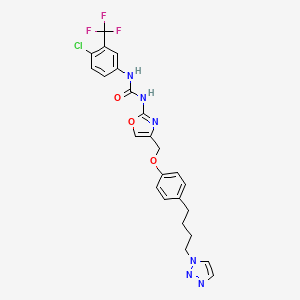

![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)